1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride
Overview
Description
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride, also known as pindolol, is a beta blocker drug that is used to treat high blood pressure and angina. It was first synthesized in 1963 by the Swiss pharmaceutical company Sandoz. Since then, it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
Pindolol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the body's response to stress and anxiety. By blocking these receptors, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride reduces the body's response to stress and anxiety, leading to a reduction in symptoms.
Biochemical and Physiological Effects:
Pindolol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure, as well as improve blood flow to the heart. It has also been shown to reduce the levels of stress hormones in the body, such as adrenaline and cortisol.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride in lab experiments is its well-established safety profile. It has been used clinically for over 50 years and is generally well-tolerated by patients. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other beta blockers. This can make it difficult to achieve the desired effects in some experiments.
Future Directions
There are a number of future directions for research on 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has been shown to be effective in reducing the symptoms of PTSD in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in combination with other drugs for the treatment of various medical conditions. For example, it has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) in some studies. Further research is needed to determine the optimal dosing and combination strategies for these drugs.
In conclusion, this compound is a beta blocker drug that has been extensively studied for its potential use in the treatment of various medical conditions. It works by blocking the beta-adrenergic receptors in the body, leading to a reduction in symptoms of anxiety and other conditions. While it has some limitations in lab experiments, it has a well-established safety profile and is an important tool for researchers in the field of pharmacology.
Scientific Research Applications
Pindolol has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing the symptoms of anxiety disorders, such as panic attacks and social anxiety disorder. It has also been studied for its potential use in the treatment of depression, schizophrenia, and alcohol withdrawal syndrome.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2.ClH/c19-15-4-3-5-16(12-15)21-10-8-20(9-11-21)13-17(22)14-23-18-6-1-2-7-18;/h3-5,12,17-18,22H,1-2,6-11,13-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQULKYDCFOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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